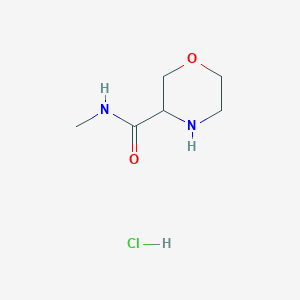
N-Methylmorpholine-3-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Methylmorpholine-3-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2247102-26-5 . It has a molecular weight of 180.63 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H12N2O2.ClH/c1-7-6 (9)5-4-10-3-2-8-5;/h5,8H,2-4H2,1H3, (H,7,9);1H .Chemical Reactions Analysis
N-Methylmorpholine is used as a base catalyst for the generation of polyurethanes and other reactions . It is also the precursor to N-methylmorpholine N-oxide, a commercially important oxidant .Aplicaciones Científicas De Investigación
Lyocell Fiber Production
N-Methylmorpholine-N-oxide (NMMO) is employed as a solvent in the Lyocell process for producing fibers from cellulose. This process ideally avoids chemical modifications to the pulp or solvent. However, side reactions involving NMMO can lead to byproducts that affect the quality and safety of the fibers, including their color and thermal stability. Understanding these reactions is crucial for optimizing the production process and designing effective stabilizers for the Lyocell system (Rosenau, Potthast, Sixta, & Kosma, 2001).
Crystallography and Molecular Structure
The crystal structure of N-Methylmorpholine betaine hydrochloride and its inclusion compounds, such as with acetonitrile, reveals insights into hydrogen bonding and molecular interactions. These studies are fundamental for understanding the properties of molecular compounds and designing materials with desired characteristics (Dega‐Szafran et al., 2002).
Environmental Remediation
N-Methylmorpholine derivatives have been explored for environmental applications, such as the adsorption of pollutants from water. Modified hydrochars with N-Methylmorpholine functionalities demonstrate significant efficiency in capturing methylene blue and copper ions from aqueous solutions, showcasing the potential for wastewater treatment technologies (Li et al., 2019).
Antimicrobial Agents
Derivatives of N-Methylmorpholine have been synthesized with antimicrobial properties. These compounds, including amide derivatives of pyranone, exhibit significant activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Aytemi̇r, Erol, Hider, & Özalp, 2003).
Drug Discovery and Pharmacokinetics
N-Methylmorpholine components have been involved in the study of drug metabolism, particularly in the context of HIV integrase inhibitors. These studies contribute to the understanding of drug disposition and the development of more effective therapeutic agents (Monteagudo et al., 2007).
Safety and Hazards
The safety information for “N-Methylmorpholine-3-carboxamide;hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
N-methylmorpholine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-7-6(9)5-4-10-3-2-8-5;/h5,8H,2-4H2,1H3,(H,7,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISXYWCVLXAKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1COCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methylpropyl)-5-(3-methylthiophen-2-yl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2755132.png)
![methyl 6-acetyl-2-[(2,6-difluorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2755133.png)
![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2755135.png)

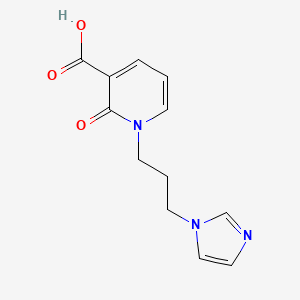
![2-(methylsulfanyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2755141.png)
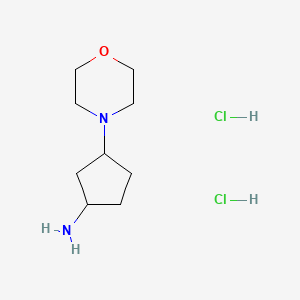
![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide](/img/structure/B2755146.png)
![2-[(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2755147.png)
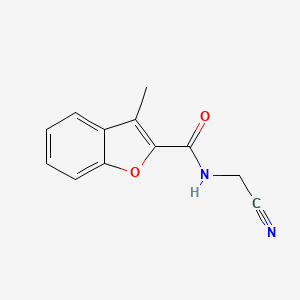
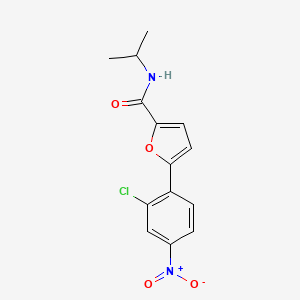
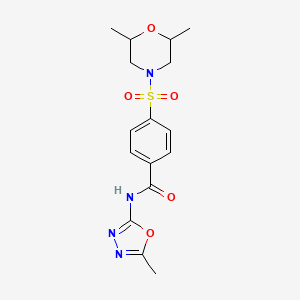
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2755153.png)
![4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one](/img/structure/B2755154.png)